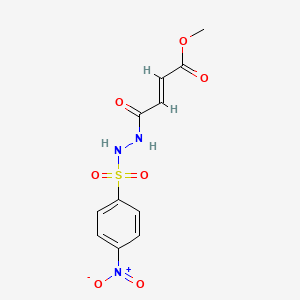
6-Chloro-2,3-bis(dichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H6Cl3N. This compound is characterized by the presence of a pyridine ring substituted with chloro and dichloromethyl groups. It is used as a building block in the synthesis of various chemical derivatives and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-dimethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3-bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2,3-bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3-bis(dichloromethyl)pyridine involves its interaction with specific molecular targets. The compound can coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can interfere with biological pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another pyridine derivative with similar chloromethyl groups.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of dichloromethyl.
2-Chloro-6-methylpyridine: A simpler derivative with a single methyl group.
Uniqueness
6-Chloro-2,3-bis(dichloromethyl)pyridine is unique due to the presence of both chloro and dichloromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
| 113075-27-7 | |
Fórmula molecular |
C7H4Cl5N |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
6-chloro-2,3-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl5N/c8-4-2-1-3(6(9)10)5(13-4)7(11)12/h1-2,6-7H |
Clave InChI |
HCQJKSQUXXFNHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(Cl)Cl)C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/no-structure.png)

![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
